Cas no 1073354-59-2 (2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester)
2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
- 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid
- 2-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester
- tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaboro-lan-2-yl)phenyl)piperazine-1-carboxylate
- tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
- YSB35459
- W17686
- AS-55685
- 1073354-59-2
- A895479
- tert-Butyl4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
- DTXSID80585966
- SY066202
- CS-0060947
- AKOS015893474
- 2-(4-Boc-1-piperazinyl)phenylboronic Acid Pinacol Ester
- 2-(4-TERT-BUTOXYCARBONYLPIPERAZINYL)PHENYLBORONIC ACID, PINACOL ESTER
- J-001843
- MFCD08669542
- 2-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester, AldrichCPR
- AB45887
- 2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester
-
- MDL: MFCD08669542
- Inchi: 1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-14-12-23(13-15-24)17-11-9-8-10-16(17)22-27-20(4,5)21(6,7)28-22/h8-11H,12-15H2,1-7H3
- InChI Key: NMBIQPOMVHWFBF-UHFFFAOYSA-N
- SMILES: O1B(C2=CC=CC=C2N2CCN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 388.25300
- Monoisotopic Mass: 388.2533377 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 388.3
- Topological Polar Surface Area: 51.2Ų
Experimental Properties
- PSA: 51.24000
- LogP: 3.04580
2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 213778-250mg |
tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate |
1073354-59-2 | 95% | 250mg |
£100.00 | 2022-02-28 | |
| Fluorochem | 213778-1g |
tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate |
1073354-59-2 | 95% | 1g |
£212.00 | 2022-02-28 | |
| Fluorochem | 213778-5g |
tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate |
1073354-59-2 | 95% | 5g |
£835.00 | 2022-02-28 | |
| TRC | B663223-25mg |
2-[4-(N-Boc)piperazin-1-yl]phenylboronic Acid Pinacol Ester |
1073354-59-2 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B663223-50mg |
2-[4-(N-Boc)piperazin-1-yl]phenylboronic Acid Pinacol Ester |
1073354-59-2 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B663223-100mg |
2-[4-(N-Boc)piperazin-1-yl]phenylboronic Acid Pinacol Ester |
1073354-59-2 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B663223-250mg |
2-[4-(N-Boc)piperazin-1-yl]phenylboronic Acid Pinacol Ester |
1073354-59-2 | 250mg |
$ 98.00 | 2023-04-18 | ||
| Alichem | A139002079-5g |
tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate |
1073354-59-2 | 95% | 5g |
$820.60 | 2023-09-04 | |
| Chemenu | CM169684-250mg |
tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate |
1073354-59-2 | 98% | 250mg |
$90 | 2023-11-25 | |
| Chemenu | CM169684-1g |
tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate |
1073354-59-2 | 98% | 1g |
$208 | 2023-11-25 |
2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester Suppliers
2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester
Introduction to 2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester (CAS No. 1073354-59-2) and Its Emerging Applications in Chemical Biology and Medicine
2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester, identified by the CAS number 1073354-59-2, is a sophisticated organoboron compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound belongs to the class of boronic acid esters, which are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic organic chemistry. The presence of a piperazine moiety and a Boc (tert-butoxycarbonyl) protecting group further enhances its versatility, making it a valuable intermediate in the synthesis of biologically active molecules.
The structural features of 2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester make it particularly interesting for drug discovery and development. The piperazine ring is a common pharmacophore in pharmaceuticals, known for its ability to interact with biological targets such as enzymes and receptors. Its structural flexibility allows for the design of compounds with tailored binding properties, which is crucial for optimizing drug efficacy and selectivity. Additionally, the Boc protection on the piperazine nitrogen provides stability during synthetic transformations while allowing for selective deprotection when necessary.
Boronic acid esters, including this derivative, are also recognized for their role in therapeutic applications beyond traditional drug synthesis. For instance, they have been explored in the development of probes for imaging and diagnostics. The ability of boronic acids to form reversible covalent bonds with diols has been leveraged in bioorthogonal chemistry, enabling the labeling and tracking of biological molecules in living systems. Recent studies have highlighted the potential of such probes in cancer research, where boronic acid derivatives have been used to target specific glycoproteins overexpressed on tumor cells.
In the context of medicinal chemistry, 2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester serves as a versatile building block for constructing complex molecular architectures. Its incorporation into drug-like scaffolds has been investigated for various therapeutic areas, including central nervous system disorders, infectious diseases, and oncology. The phenyl ring attached to the piperazine moiety can be further functionalized to introduce additional pharmacological properties, such as lipophilicity or charge distribution, which are critical factors in determining a drug's pharmacokinetic profile.
One of the most compelling aspects of this compound is its utility in combinatorial chemistry and high-throughput screening (HTS) platforms. The modular nature of its structure allows chemists to rapidly generate libraries of derivatives with diverse chemical properties. Such libraries are instrumental in identifying novel lead compounds through HTS campaigns, which are increasingly employed by pharmaceutical companies to accelerate drug discovery pipelines. The ease with which 2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester can be modified underscores its importance as a synthetic intermediate.
Recent advancements in boron chemistry have also expanded the applications of this compound beyond small-molecule drug development. For example, researchers have explored its use in materials science, where boron-containing polymers exhibit unique electronic properties suitable for organic electronics and sensors. While these applications are still emerging, they highlight the broad potential of organoboron compounds like 2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester.
The safety and handling of 2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester are also important considerations. Although it is not classified as a hazardous material under standard regulatory frameworks, proper laboratory protocols should be followed to ensure safe handling. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area or fume hood, and storing the compound under recommended conditions to prevent degradation.
In conclusion, 2-4-(N-Boc)piperazin-1-ylphenylboronic Acid Pinacol Ester (CAS No. 1073354-59-2) is a multifunctional compound with significant potential in chemical biology and medicine. Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for boronic acid derivatives, compounds like this one will undoubtedly play an increasingly important role in advancing both academic research and industrial drug development.
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